molecular formula C6H14N4O B1626754 4-Methylpiperazine-1-carbohydrazide CAS No. 88701-65-9

4-Methylpiperazine-1-carbohydrazide

Cat. No.: B1626754
CAS No.: 88701-65-9
M. Wt: 158.2 g/mol
InChI Key: TUXFLPICTVEGND-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carbohydrazide is a chemical compound with the molecular formula C6H14N4O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-1-carbohydrazide typically involves the reaction of 4-methylpiperazine with hydrazine derivatives. Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including parallel solid-phase synthesis and photocatalytic synthesis . These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperazine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but without the carbohydrazide group.

    1-Methylpiperazine: A derivative with a methyl group at the nitrogen position.

    4-Methylpiperazine: A derivative with a methyl group at the fourth position.

Uniqueness: 4-Methylpiperazine-1-carbohydrazide is unique due to the presence of both the methyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in chemical synthesis and its biological activity in medicinal applications .

Properties

IUPAC Name

4-methylpiperazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFLPICTVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522678
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88701-65-9
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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